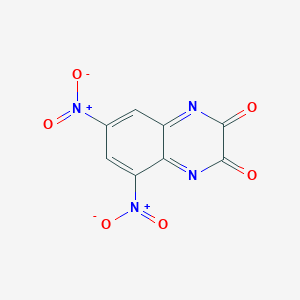

5,7-Dinitroquinoxaline-2,3-dione

Description

Properties

IUPAC Name |

5,7-dinitroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2N4O6/c13-7-8(14)10-6-4(9-7)1-3(11(15)16)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJVOWTLOXTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154993 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125910-83-0 | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125910830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dinitroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,7 Dinitroquinoxaline 2,3 Dione and Its Derivatives

Established Synthetic Pathways for 5,7-Dinitroquinoxaline-2,3-dione

The primary and most established method for the synthesis of this compound (also known as DNQX) involves a two-step process: the formation of the quinoxaline-2,3-dione core followed by nitration, or a direct cyclocondensation using a pre-nitrated precursor.

The foundational step often involves the cyclocondensation of an o-phenylenediamine (B120857) with an oxalic acid derivative . In the synthesis of the unsubstituted quinoxaline-2,3-dione, o-phenylenediamine is reacted with oxalic acid, typically in the presence of an acid catalyst such as hydrochloric acid. This reaction can be carried out under conventional heating or via microwave irradiation, with the latter often providing higher yields and shorter reaction times.

For the direct synthesis of this compound, the key starting material is 4,5-dinitro-1,2-phenylenediamine . The synthesis involves the cyclocondensation of this dinitro-substituted o-phenylenediamine with oxalic acid. This reaction directly yields the desired this compound.

An alternative pathway involves the nitration of a pre-formed quinoxaline-2,3-dione . However, controlling the regioselectivity of the nitration to obtain the 5,7-dinitro isomer can be challenging and may lead to a mixture of products. Metal-free nitration methods, for instance using tert-butyl nitrite, have been explored for the regioselective nitration of quinoxalin-2(1H)-ones, which could be adapted for the dione (B5365651) system. chemicalbook.com

A summary of the primary synthetic pathway is presented in the table below:

| Starting Material | Reagent | Product | Method |

| 4,5-dinitro-1,2-phenylenediamine | Oxalic acid | This compound | Cyclocondensation |

Synthesis of Supramolecular Complexes Incorporating the this compound Moiety

The electron-deficient nature of the this compound core makes it an interesting building block for supramolecular chemistry, particularly in the formation of charge-transfer complexes. While specific research on supramolecular complexes explicitly incorporating the this compound moiety is not extensively documented in readily available literature, the principles of supramolecular chemistry suggest its potential for forming host-guest complexes and other assemblies.

The electron-poor aromatic system of DNQX can interact with electron-rich guest molecules through π-π stacking and other non-covalent interactions. For instance, the formation of mixed-ligand coordination complexes involving metal ions and various organic ligands is a common strategy in supramolecular chemistry. researchgate.net Although direct examples with DNQX are scarce, the fundamental principles suggest its viability as a component in such systems.

Selective Functionalization and Derivatization Strategies for Quinoxalinediones

The functionalization and derivatization of the quinoxaline-2,3-dione scaffold are crucial for modulating its properties and developing new analogs. A key intermediate for derivatization is 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) , which can be synthesized from this compound by reaction with a chlorinating agent like thionyl chloride or phosphorus oxychloride. The chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) is a primary strategy for modifying 2,3-dichloro-6,7-dinitroquinoxaline. Reactions with various nucleophiles such as amines, anilines, and phenols can lead to the selective mono- or di-substituted products under controlled conditions. nih.gov

Another approach to derivatization is through N-alkylation or N-arylation of the amide groups within the quinoxaline-2,3-dione ring. For instance, Mannich reactions have been employed to introduce aminomethyl groups at the nitrogen atoms of quinoxaline-2,3-dione. nih.gov

Furthermore, the development of novel ring-opened analogues has been explored to improve properties like aqueous solubility. This involves designing molecules that retain the key pharmacophoric features of the quinoxalinedione (B3055175) core while incorporating different functionalities. sigmaaldrich.com

The following table summarizes some derivatization strategies for quinoxalinediones:

| Starting Material | Reagent/Reaction Type | Product Type |

| This compound | Thionyl chloride | 2,3-Dichloro-6,7-dinitroquinoxaline |

| 2,3-Dichloro-6,7-dinitroquinoxaline | Amines, Anilines, Phenols (SNAr) | 2,3-Disubstituted-6,7-dinitroquinoxalines |

| Quinoxaline-2,3-dione | Formaldehyde, Ketones (Mannich reaction) | N-Substituted quinoxaline-2,3-diones |

Computational and Theoretical Investigations of 5,7 Dinitroquinoxaline 2,3 Dione

Theoretical Estimation and Experimental Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It determines the extent of ionization at a given pH, which in turn affects its solubility, permeability, and binding affinity to its target receptor.

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Binding Thermodynamics (e.g., GluA2 Ligand-Binding Domain)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes. In the context of drug design, MD simulations can provide valuable insights into how a ligand interacts with its receptor over time, revealing details about the stability of the binding pose, the key intermolecular interactions, and the thermodynamics of binding.

For the related compound, 6,7-Dinitroquinoxaline-2,3-dione (DNQX), molecular dynamics studies have been performed to investigate its interaction with the ligand-binding domain of the GluA2 receptor. researchgate.net These simulations have shown that the anionic form of DNQX binds more effectively to the GluA2 pocket than the neutral form, with interactions between the amidic oxygens and Arg845 being crucial. researchgate.net

However, a detailed search of the published scientific literature indicates that specific molecular dynamics simulation studies for 5,7-Dinitroquinoxaline-2,3-dione (MNQX) complexed with the GluA2 ligand-binding domain are not extensively reported. Consequently, detailed information on the binding thermodynamics, such as the free energy of binding, and the specific dynamic interactions of MNQX within the GluA2 binding site from a computational perspective remains to be fully elucidated.

Quantum Chemical Calculations of Electronic Binding Energies and Conformational Changes

Quantum chemical calculations offer a means to investigate the electronic properties of molecules and their interactions with high accuracy. These methods can be used to calculate electronic binding energies, which provide a quantitative measure of the strength of the interaction between a ligand and its receptor at the electronic level. Furthermore, these calculations can elucidate the conformational changes that both the ligand and the receptor undergo upon binding.

While quantum biochemistry calculations have been reported for a series of glutamate (B1630785) receptor agonists and the antagonist DNQX, providing electronic binding energies that correlate with experimental data on GluR2 activation, similar detailed quantum chemical analyses for this compound are not prominently featured in the literature. researchgate.net The unique structural features of MNQX, such as its intramolecular hydrogen bond, would likely influence its electronic properties and conformational preferences upon binding to a receptor, making such calculations particularly insightful. The absence of these specific computational studies for the 5,7-dinitro isomer represents an area ripe for future investigation.

Structural Insights from Co-crystallization with Receptor Ligand-Binding Domains

The determination of the crystal structure of a ligand in its free form and when complexed with its receptor provides invaluable information for understanding its mechanism of action and for structure-based drug design. In a comparative crystallographic study of five 1,4-dihydro-2,3-quinoxalinediones, the crystal structure of this compound (MNQX) was determined.

This study revealed a significant and unique structural feature of MNQX: the presence of an intramolecular hydrogen bond between a hydrogen on one of the nitrogen atoms of the quinoxaline (B1680401) ring and an oxygen atom of the adjacent nitro group at the 5-position. researchgate.net Semi-empirical calculations performed as part of this study indicated that this intramolecular hydrogen bond is stable over a wide range of dihedral angles between the plane of the molecule and the plane of the nitro group. researchgate.net This intramolecular interaction may play a crucial role in the compound's activity by pre-organizing the molecule into a conformation that is favorable for binding to its target receptor. researchgate.net

In contrast to the other quinoxalinedione (B3055175) derivatives studied, which form intermolecular hydrogen bonds leading to three-dimensional networks, the intramolecular bond in MNQX is a distinguishing characteristic. researchgate.net The study also highlighted that the hydrogen-bonding pattern necessary for biological activity at the glycine (B1666218) binding site of the NMDA receptor likely involves one donor and two acceptor sites on the ligand. researchgate.net While a co-crystal structure of this compound with a receptor ligand-binding domain is not explicitly detailed in the readily available literature, the structural information from its free form provides a solid foundation for future co-crystallization and computational modeling studies.

Molecular and Cellular Mechanisms of Action of 5,7 Dinitroquinoxaline 2,3 Dione

Competitive Antagonism at AMPA and Kainate Receptors

5,7-Dinitroquinoxaline-2,3-dione (DNQX) is a well-established competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. wikipedia.orghellobio.com This antagonistic action is a cornerstone of its pharmacological profile. By binding to the same site as the endogenous neurotransmitter glutamate on these receptors, DNQX prevents their activation. This blockade of AMPA and kainate receptors effectively inhibits the influx of sodium ions that would typically occur upon glutamate binding, thereby reducing or preventing excitatory postsynaptic currents (EPSCs). hellobio.com

The selectivity and potency of DNQX as a competitive antagonist have been quantified in various studies. For instance, it exhibits inhibitory concentrations (IC₅₀) of 0.5 µM for AMPA receptors and 2 µM for kainate receptors, highlighting its potent and selective nature at these non-NMDA glutamate receptors. medchemexpress.com This competitive antagonism is a key mechanism through which DNQX modulates synaptic transmission and neuronal excitability. The blockade of AMPA receptors by DNQX has been shown to diminish the acquisition of conditioned place preference for drugs like amphetamine, indicating the involvement of these receptors in reward pathways. nih.gov

Table 1: Inhibitory Concentrations (IC₅₀) of DNQX at Glutamate Receptor Subtypes

| Receptor Subtype | IC₅₀ (µM) |

|---|---|

| AMPA | 0.5 |

| Kainate | 2 |

| NMDA | 40 |

This table summarizes the concentration of DNQX required to inhibit 50% of the receptor activity, demonstrating its higher potency for AMPA and kainate receptors compared to NMDA receptors. Data sourced from MedChemExpress. medchemexpress.com

Allosteric Modulation and Receptor Conformation Stabilization

While primarily known as a competitive antagonist, the interaction of DNQX with glutamate receptors can also involve allosteric modulation, a process where the compound binds to a site on the receptor distinct from the glutamate binding site, thereby altering the receptor's conformation and function. Allosteric modulators can induce a variety of pharmacological effects by causing conformational changes in the receptor. nih.gov

In the context of DNQX, its interaction with transmembrane AMPA receptor regulatory proteins (TARPs) provides a clear example of allosteric modulation. TARPs are auxiliary subunits that associate with AMPA receptors and modify their properties. The presence of TARPs can switch DNQX from a pure antagonist to a partial agonist, a phenomenon discussed in more detail in section 4.4. This switch is a direct consequence of the allosteric influence of TARPs on the AMPA receptor, which stabilizes a conformation that allows for partial activation by DNQX.

Modulation of Ion Flux and Neurotransmitter Dynamics

By competitively antagonizing AMPA and kainate receptors, DNQX directly modulates the influx of ions through these channels. hellobio.com Under normal physiological conditions, the activation of these receptors by glutamate leads to the opening of their associated ion channels, primarily allowing the influx of sodium ions and, to a lesser extent, the efflux of potassium ions. This influx of positive charge depolarizes the neuron, contributing to the generation of an action potential.

DNQX, by blocking these receptors, prevents this ion flux, leading to a reduction in neuronal excitability. This has been demonstrated in studies where DNQX was used to block spontaneous and evoked excitatory postsynaptic currents (EPSCs) in neurons. hellobio.com For example, in cultured dopamine (B1211576) neurons, 20 µM DNQX was shown to completely suppress EPSC propagation. Furthermore, DNQX has been observed to prevent kainate-evoked neurotransmitter release, which is a direct consequence of its ability to block the ion flux that triggers this release. nih.gov

The modulation of neurotransmitter dynamics by DNQX extends beyond its direct effects on glutamate receptors. For instance, the activation of excitatory amino acid receptors can lead to an increased release of dopamine in the striatum. wikipedia.org By blocking these receptors, DNQX can indirectly influence dopaminergic signaling, which may contribute to its observed effects on drug-induced behaviors. wikipedia.org

Context-Dependent Partial Agonism in the Presence of Transmembrane AMPA Receptor Regulatory Proteins (TARPs)

A fascinating aspect of DNQX's pharmacology is its ability to act as a partial agonist at AMPA receptors under specific cellular conditions. This context-dependent agonism is mediated by the presence of transmembrane AMPA receptor regulatory proteins (TARPs), particularly the γ2 subunit. hellobio.comnih.gov TARPs are auxiliary subunits that associate with AMPA receptors and modulate their trafficking, gating, and pharmacology.

In the absence of TARPs, DNQX behaves as a classical competitive antagonist. However, when the γ2 TARP subunit is co-expressed with AMPA receptors, DNQX can elicit a partial agonist response. hellobio.com This suggests that the interaction between TARPs and the AMPA receptor alters the receptor's conformation in such a way that DNQX binding can induce a partial opening of the ion channel. This phenomenon highlights the complex and dynamic nature of AMPA receptor pharmacology and the crucial role of auxiliary subunits in determining the functional outcome of ligand binding. Studies have shown that this partial agonism can lead to selective depolarization of certain neuronal populations, such as those in the thalamic reticular nucleus. nih.gov

Interactions with N-Methyl-D-Aspartate (NMDA) Receptor Glycine (B1666218) Site

In addition to its primary action at AMPA and kainate receptors, DNQX also interacts with the N-Methyl-D-Aspartate (NMDA) receptor, specifically at its glycine co-agonist site. nih.govnih.gov The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.

Research has shown that DNQX can act as a competitive antagonist at this glycine binding site. nih.govnih.govresearchgate.net This was demonstrated in studies where the antagonistic effects of DNQX on NMDA receptor-mediated responses could be overcome by increasing the concentration of glycine. researchgate.net Radioligand binding assays have confirmed this interaction, showing that DNQX can displace the binding of [³H]glycine to its site on the NMDA receptor complex. researchgate.netnih.gov This antagonism at the glycine site contributes to the neuroprotective effects of DNQX against NMDA-induced neurotoxicity. nih.gov It is important to note that while DNQX does interact with the NMDA receptor, its affinity for this site is lower than for AMPA and kainate receptors, with an IC₅₀ of 40 µM. medchemexpress.com

Table 2: Interaction of DNQX with the NMDA Receptor Glycine Site

| Experimental Observation | Implication | Reference |

|---|---|---|

| DNQX antagonism of NMDA responses is reversed by increased glycine concentration. | Competitive antagonism at the glycine site. | researchgate.net |

| DNQX displaces [³H]glycine binding. | Direct interaction with the glycine binding site. | researchgate.netnih.gov |

| DNQX attenuates D-serine-induced increases in cGMP levels. | In vivo antagonism at the NMDA-associated glycine recognition site. | nih.govutmb.edu |

This table summarizes key findings that support the interaction of DNQX with the glycine co-agonist site of the NMDA receptor.

Non-Ionotropic Glutamate Receptor-Mediated Effects (e.g., Neurotoxicity Independent of Ionotropic Receptors)

Intriguingly, some studies have reported effects of DNQX that appear to be independent of its actions at ionotropic glutamate receptors (AMPA, kainate, and NMDA). One of the most notable of these is a form of neurotoxicity observed in cultured rat hippocampal neurons. wikipedia.org When applied to these neurons, DNQX produced a dose-dependent neurotoxicity that was specific to neurons and did not affect surrounding glial cells. wikipedia.org This toxic effect appears to operate through a mechanism that is independent of the ionotropic glutamate receptors typically blocked by DNQX. wikipedia.org

The precise mechanisms underlying this non-ionotropic effect are not yet fully elucidated but suggest that DNQX may interact with other cellular targets or signaling pathways. This finding underscores the complexity of DNQX's biological activity and points to potential actions beyond its well-characterized role as an ionotropic glutamate receptor antagonist. Further research is needed to fully understand these non-canonical mechanisms.

Research Applications of 5,7 Dinitroquinoxaline 2,3 Dione in Neurobiology

Elucidating Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. DNQX is instrumental in studies aimed at understanding these processes, particularly long-term potentiation (LTP) and long-term depression (LTD).

DNQX is frequently used to differentiate the roles of various glutamate (B1630785) receptors in the induction and expression of synaptic plasticity. caymanchem.com By blocking AMPA and kainate receptors, researchers can isolate the contribution of NMDA receptors to processes like LTP. For instance, studies have shown that while NMDA receptors are often crucial for the induction of LTP, the subsequent expression of this potentiation can be blocked by DNQX, indicating it is mediated by AMPA receptors. While DNQX itself does not induce a strong LTP in the hippocampus, its utility lies in its ability to block non-NMDA receptor-dependent synaptic transmission, thereby helping to delineate the molecular pathways of plasticity. caymanchem.com Its application in studies of amphetamine-induced behavioral sensitization, a form of synaptic plasticity, demonstrates its capacity to block both the initiation and expression of these long-term changes in neural pathways. wikipedia.org

The role of DNQX in blocking AMPA/kainate receptors is critical for exploring the neural underpinnings of learning and memory. Research on drug-seeking behavior, a form of learned association, has utilized DNQX to probe the involvement of glutamate pathways. In experiments investigating the acquisition of conditioned place preference for cocaine, a measure of drug reward and memory, injecting DNQX into the nucleus accumbens was found to diminish the learning of this preference. wikipedia.org This highlights the essential role of AMPA receptors in the reward and memory circuits. wikipedia.org Furthermore, DNQX has been shown to block the development and expression of behavioral sensitization to amphetamines, suggesting that non-NMDA receptor activity is a key component in the long-lasting neural adaptations that constitute this form of memory. wikipedia.org

In Vitro Electrophysiological Investigations

In vitro preparations, such as brain slices and cultured neurons, provide a controlled environment for detailed electrophysiological analysis. DNQX is a standard tool in these settings for characterizing excitatory synaptic events and receptor properties. nih.govmdpi.com

DNQX is highly effective in isolating and studying the components of excitatory postsynaptic currents (EPSCs), which are the electrical currents generated by the influx of positive ions through postsynaptic glutamate receptors. By applying DNQX, scientists can block the fast component of EPSCs mediated by AMPA and kainate receptors. tocris.comtocris.com This allows for the characterization of the remaining NMDA receptor-mediated component. For example, in studies using stem-cell-derived dopamine (B1211576) neurons, 20 µM of DNQX was sufficient to completely suppress spontaneous AMPA receptor-driven EPSCs, confirming the compound's specificity. tocris.com This pharmacological dissection is crucial for understanding the properties and contributions of different receptor types to synaptic transmission. Research has also noted that certain neuronal populations, like those in the thalamic reticular nucleus, exhibit EPSCs with a larger quantal size, suggesting a functional diversity of AMPA receptors that can be explored using antagonists like DNQX. nih.gov

In brain slice preparations, DNQX is used to parse the specific contributions of non-NMDA receptors to neuronal excitation. nih.gov Studies on the olfactory cortex have demonstrated that DNQX competitively antagonizes responses evoked by the application of kainate and quisqualate, with a much smaller effect on N-methyl-D-aspartate (NMDA) evoked responses. nih.gov This selectivity allows for the precise study of kainate and/or quisqualate receptor functions in synaptic transmission. nih.gov Similarly, in cortical cell cultures, DNQX effectively blocks kainate-induced neurotransmitter release and neurotoxicity. nih.gov However, it does not prevent quisqualate-induced toxicity, suggesting the presence of a novel quisqualate-preferring receptor that is insensitive to DNQX. nih.gov This highlights the compound's role in identifying and characterizing distinct receptor subtypes.

Contrary to its primary role as an antagonist, research has revealed a surprising excitatory action of DNQX on specific neuron types. nih.govresearchgate.net Whole-cell recordings from rat thalamic neurons have shown that DNQX produces a consistent and reversible membrane depolarization in all tested neurons of the thalamic reticular nucleus (TRN). nih.govresearchgate.net In contrast, it has little to no effect on the membrane potential of neurons in the ventrobasal (VB) thalamic relay nucleus. nih.govresearchgate.net This selective depolarization of TRN neurons persists even when synaptic transmission is blocked, indicating a direct postsynaptic site of action. nih.govresearchgate.net This effect is thought to be mediated by AMPA receptors, and the differential response between TRN and VB neurons may be due to a distinct distribution of transmembrane AMPA receptor regulatory proteins (TARPs) in these cell populations. nih.gov

Data Tables

Table 1: Effect of DNQX on Thalamic Neuron Membrane Potential

| Neuronal Population | DNQX Concentration | Observed Effect | Reference |

| Thalamic Reticular Nucleus (TRN) | 20 µM | Reversible Membrane Depolarization | nih.govresearchgate.net |

| Thalamic Reticular Nucleus (TRN) | 20 µM | Reversible Inward Current (Voltage-Clamp) | nih.govresearchgate.net |

| Ventrobasal (VB) Relay Nucleus | 20 µM | No significant change in membrane potential | nih.govresearchgate.net |

Table 2: Antagonistic Profile of DNQX

| Receptor Target | Action | IC50 | Reference |

| AMPA Receptor | Competitive Antagonist | 0.5 µM | caymanchem.com |

| Kainate Receptor | Competitive Antagonist | 0.1 µM | caymanchem.com |

| NMDA Receptor | Weak Antagonist | 40 µM | caymanchem.com |

| Kainate/Quisqualate Receptors | Competitive Antagonist | N/A | nih.gov |

In Vivo Behavioral and Systems Neuroscience Research

The chemical compound 5,7-Dinitroquinoxaline-2,3-dione, commonly known as a selective antagonist for AMPA and kainate glutamate receptors, is a critical tool in systems neuroscience for dissecting the in vivo function of neural circuits. Its application in animal models has provided significant insights into how glutamatergic signaling, specifically through non-NMDA receptors, modulates complex behaviors and maintains physiological homeostasis.

Modulation of Locomotor Activity and Psychostimulant-Induced Responses

Research utilizing this compound has revealed the complex role of AMPA/kainate receptors in the regulation of movement and the behavioral effects of psychostimulants. Direct administration of the compound into specific brain regions has demonstrated that the glutamatergic system is a key modulator of locomotor output.

Bilateral injections into the ventral tegmental area (VTA), a critical hub in the brain's reward and motor systems, were found to increase locomotor activity. researchgate.net In contrast, unilateral injection into the VTA resulted in contraversive turning, a behavior indicating a lateralized effect on motor control, and this effect was potentiated by the co-administration of amphetamine. researchgate.net These findings suggest that a glutamatergic pathway to the VTA may be tonically active in inhibiting locomotion. researchgate.net However, the locomotor stimulation prompted by this compound was not linked to a change in dopamine metabolite levels in the nucleus accumbens or striatum. researchgate.net Instead, the expression of this locomotor activity appears to require a baseline level of activation at dopaminergic receptors. researchgate.net

In studies of psychostimulant-induced behavioral sensitization, a model for the neuroadaptations that occur with repeated drug exposure, this compound has been shown to block both the development and the expression of sensitization to amphetamine in mice. science.gov This suggests the compound specifically interferes with the neuroplasticity underlying sensitization rather than the general locomotor-activating effects of the psychostimulant itself. science.gov This effect is thought to be mediated by the compound's influence on excitatory amino acid receptors, which in turn can provoke an increase in dopamine release within the striatum. science.gov

Interestingly, related quinoxaline (B1680401) compounds have shown different effects. For instance, CNQX and NBQX were found to inhibit the baseline locomotor activity in naive rats and did not alter the hyperactivity induced by cocaine. bohrium.com

| Experimental Model | Brain Region | Effect of this compound | Implied Mechanism |

| Locomotor Activity | Ventral Tegmental Area (VTA) | Increased locomotor activity (bilateral injection); Contraversive turning (unilateral injection) researchgate.net | Inhibition of a tonically active glutamatergic pathway that normally suppresses locomotion. researchgate.net |

| Amphetamine Sensitization | Systemic | Blocks development and expression of behavioral sensitization. science.gov | Intervention in the sensitization process, possibly via modulation of downstream dopamine release in the striatum. science.gov |

| Cocaine Hyperactivity | Systemic | CNQX (related compound) did not modify hyperactivity. bohrium.com | Suggests specificity of AMPA receptor antagonists' effects depending on the psychostimulant and context. |

Investigation of Reward Pathways and Conditioned Place Preference

The conditioned place preference (CPP) paradigm is a standard behavioral assay used to measure the rewarding and motivational effects of drugs. umich.edubohrium.com Research employing this compound has been instrumental in demonstrating the essential role of AMPA receptor-mediated glutamatergic transmission in the neural circuits of reward.

Studies have shown that the activation of both AMPA/kainate receptors and dopamine receptors within the nucleus accumbens is likely required for the rewarding effects of psychostimulant drugs. science.govscience.gov When this compound was injected directly into the nucleus accumbens of rats prior to cocaine administration, it significantly attenuated the acquisition of a conditioned place preference for cocaine. science.gov This finding highlights that AMPA receptor activity is a critical component in the initial learning process that associates an environment with a drug reward. science.gov

Furthermore, both this compound and dopaminergic antagonists were found to block the expression of a previously established cocaine-induced CPP. science.gov This indicates that once the drug-context association is learned, both glutamatergic and dopaminergic systems are necessary for the manifestation of the preference behavior. science.gov These observations suggest that adaptations may occur following repeated drug exposure that alter the sensitivity to receptor antagonists. science.gov A related AMPA/kainate antagonist, CNQX, has also been shown to abolish both the acquisition and expression of cocaine-induced CPP in mice. nih.gov

| CPP Phase | Drug | Intervention | Result | Conclusion |

| Acquisition | Cocaine | This compound injected into Nucleus Accumbens | Attenuated the acquisition of CPP. science.gov | AMPA receptors are involved in the initial learning of drug-induced reward. science.gov |

| Expression | Cocaine | This compound injected into Nucleus Accumbens | Blocked the expression of a previously acquired CPP. science.gov | Both AMPA and dopaminergic receptors are involved in the expression of cocaine-induced place preference. science.gov |

| Acquisition & Expression | Cocaine | CNQX (related antagonist) | Abolished both acquisition and expression of CPP. nih.gov | Confirms the critical role of AMPA/kainate glutamate neurotransmission in cocaine's rewarding effects. nih.gov |

Analysis of Brain Circuits Controlling Dipsogenic Activity and Homeostasis

The compound has also been used to explore the neural control of homeostatic behaviors, particularly thirst and water intake (dipsogenic activity). Research indicates that non-NMDA glutamate receptors play a significant, though complex, role in the brain circuits that govern fluid homeostasis.

Intracerebroventricular (i.c.v.) injections of this compound have been shown to induce drinking behavior in rats that are not water-deprived. science.gov This effect was antagonized by the non-NMDA receptor agonist AMPA, supporting the specificity of the response. science.gov These results suggest that non-NMDA receptors may exert a tonic inhibitory influence over the brain circuits that drive thirst. science.gov Interestingly, the water intake induced by this compound was blocked by pretreatment with the NMDA receptor antagonist MK-801, implying that the functional integrity of NMDA receptors is necessary for this effect to occur. science.gov

However, the anatomical location of the intervention is critical. While i.c.v. administration, which targets broad areas of the brain near the ventricles, induces drinking, more targeted injections into the nucleus accumbens shell produce a different outcome. Injections of this compound into the nucleus accumbens shell were found to elicit intense feeding behavior but did not significantly affect water intake. umich.edunih.gov This dissociation suggests a specific role for nucleus accumbens AMPA receptors in regulating food intake, distinct from the circuits controlling thirst.

Furthermore, in studies of dehydration-induced drinking, i.c.v. administration of this compound did not significantly inhibit the natural drinking response of water-deprived rats. bohrium.com This contrasts with NMDA antagonists, which do inhibit dehydration-induced drinking, suggesting that NMDA and non-NMDA receptors play different roles in homeostatic versus pharmacologically-stimulated thirst. bohrium.com

Studies on Striatal Dopamine Synthesis and Release

The striatum is a key brain region for motor control and reward, and its function is heavily modulated by the neurotransmitter dopamine. Investigations using this compound have helped to clarify the relationship between glutamatergic inputs and striatal dopamine dynamics.

Some evidence suggests an indirect link where the compound's actions on excitatory amino acid receptors can provoke an increase in dopamine release in the striatum. science.gov This mechanism has been proposed to explain how this compound blocks the expression of amphetamine-induced behavioral sensitization. science.gov

However, other studies present a more nuanced interaction. For example, the locomotor stimulation caused by injecting this compound into the ventral tegmental area (VTA) was not accompanied by changes in the levels of dopamine or its metabolites in the striatum or nucleus accumbens. researchgate.net This suggests that under these conditions, the compound does not directly cause a large-scale release of dopamine. researchgate.net Yet, the behavioral effect was attenuated by dopamine receptor blockade, indicating that a permissive, basal level of dopamine signaling is required for the glutamatergic modulation to manifest behaviorally. researchgate.net

Real-time Monitoring and Control of Neural Network Activity via Controlled Release Systems

A frontier in neurobiology is the development of technologies for the precise, on-demand manipulation of neural circuits. This compound has been successfully integrated into novel controlled-release systems, enabling researchers to modulate neural activity with high spatial and temporal resolution in vivo.

These systems often utilize conducting polymer electrodes, which can be loaded with this compound. researchgate.netnih.govacs.org An electrical potential is then used to trigger the release of the compound directly into the brain tissue. mdpi.com To enhance performance, these electrodes have been augmented with nanomaterials, such as functionalized carbon nanotubes or mesoporous nanoparticles, which increase the drug-loading capacity and efficiency of release. nih.govacs.orgmdpi.com

Using these devices, researchers have demonstrated the controlled delivery of this compound into specific brain regions, such as the barrel cortex of rats. nih.govacs.org The release of the compound produced a measurable and expected neural suppressive effect, confirming the ability to influence local network activity. nih.govacs.org This technology allows for the precise alteration of cortical sensory coding and holds potential for the development of closed-loop brain-computer interfaces that can both monitor and modulate neural activity in real-time. mdpi.com

| Technology | Delivery Mechanism | Enhancement | In Vivo Application | Outcome |

| Conducting Polymer Electrodes | Electrically-triggered release. mdpi.com | Functionalized carbon nanotubes. nih.govmdpi.com | Delivery to rat barrel cortex. nih.govacs.org | Neural suppression; Alteration of cortical sensory coding. nih.govacs.orgmdpi.com |

| PEDOT-based Electrodes | Electrically-triggered release. acs.org | Mesoporous sulfonated nanoparticles. acs.org | Delivery to mouse brain. acs.org | Increased drug loading capacity; Demonstrated neural suppression. acs.org |

Studies on Glial Cell Involvement in Synaptic Transmission (e.g., Astrocytes)

While neurons have been the traditional focus of neuroscience, there is growing recognition of the critical role that glial cells, particularly astrocytes, play in synaptic transmission and brain homeostasis. biorxiv.org this compound and related compounds have been used to probe the function of glutamate receptors on these non-neuronal cells.

Astrocytes express AMPA receptors, and antagonists like CNQX (a compound structurally related to this compound) can partially inhibit the calcium increases that occur in astrocytes in response to glutamate. acs.org This indicates that these receptors are functional on glial cells and are involved in astrocytic signaling. acs.org Astrocytes are known to play a key role in maintaining neuronal homeostasis by, for example, removing excess glutamate from the extracellular space to prevent excitotoxicity. biorxiv.org

In the striatum, astrocytes are involved in complex signaling mosaics that include dopamine receptors. These astrocytic receptor complexes can control the release of gliotransmitters, which are signaling molecules released by astrocytes that can, in turn, modulate neuronal activity. By using tools like this compound to block specific glutamate receptors, researchers can isolate and study the contributions of other signaling systems, such as GABAergic transmission, in brain regions where astrocytes and neurons are intricately connected, like the bed nucleus of the stria terminalis.

Interestingly, some research has noted a degree of specificity in the action of this compound. In studies of neurotoxicity in cultured rat hippocampus neurons, the compound's toxic effects appeared to be specific to neurons and did not impact the surrounding glial cells. science.gov

Research in Models of Neurological Disorders

Role in Epilepsy and Stroke Models

While direct research on the role of this compound in epilepsy models is not extensively detailed in the provided results, its mechanism of action as a non-NMDA receptor antagonist is highly relevant to the field. Excitatory neurotransmission, primarily mediated by glutamate, is a key factor in the initiation and propagation of seizures. By blocking AMPA and kainate receptors, DNQX can modulate excessive neuronal excitation, a hallmark of epilepsy.

In the context of stroke, which often involves excitotoxicity, the role of DNQX is more explicitly studied. Ischemic strokes, caused by a lack of blood flow to the brain, lead to a massive release of glutamate. rndsystems.com This excess glutamate over-activates glutamate receptors, including NMDA and AMPA/kainate receptors, triggering a cascade of events that lead to neuronal cell death. rndsystems.com Research has demonstrated that DNQX can be a potent neuroprotective agent against glutamate-induced neurotoxicity. nih.gov By blocking the AMPA and kainate receptors, DNQX helps to mitigate the downstream effects of excessive glutamate, thereby reducing neuronal damage in stroke models.

Contributions to Understanding Neurodegenerative Disease Mechanisms (e.g., Alzheimer's, Parkinson's)

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.gov While the primary pathologies of these diseases are distinct—amyloid-beta plaques and tau tangles in Alzheimer's, and the loss of dopaminergic neurons in Parkinson's—glutamatergic excitotoxicity is considered a contributing factor to the neuronal death observed in both conditions. nih.govnih.gov

DNQX has been instrumental in dissecting the involvement of AMPA and kainate receptors in these complex diseases. Although specific studies using DNQX in Alzheimer's and Parkinson's models are not detailed in the search results, its utility lies in its ability to differentiate the effects of various glutamate receptor subtypes. For instance, in studies of cocaine-induced place preference, which has relevance to the reward system dysfunction seen in some neurological disorders, both DNQX and a dopamine antagonist were shown to block the expression of this behavior, indicating the involvement of both AMPA and dopaminergic receptors. wikipedia.org This highlights the compound's value in teasing apart the contributions of different neurotransmitter systems in complex neurological processes.

Studies on Excitotoxicity and Neuronal Cell Death Pathways

Excitotoxicity, the process by which excessive stimulation by an excitatory neurotransmitter like glutamate leads to neuronal damage and death, is a central theme in many neurological disorders. rndsystems.com DNQX has been a cornerstone in the study of these pathways.

Research has shown that DNQX effectively blocks the neurotoxicity induced by glutamate and the kainate receptor agonist, kainate. nih.gov However, it was found not to prevent neurotoxicity caused by quisqualate, another glutamate receptor agonist, suggesting the existence of a quisqualate-preferring receptor that is insensitive to DNQX. nih.gov This finding was crucial in refining the understanding of glutamate receptor subtypes and their specific roles in excitotoxic cell death.

Furthermore, studies in cultured cerebellar granule neurons demonstrated that glutamate-induced neurotoxicity is mediated by the NMDA receptor. researchgate.net In these experiments, DNQX was used as a control to block non-NMDA receptors, helping to isolate the effects of NMDA receptor activation. researchgate.net The process of glutamate-induced apoptosis, a form of programmed cell death, involves the activation of caspases and is influenced by the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.net

Interestingly, some research indicates that DNQX itself can produce a dose-dependent neurotoxicity in cultured rat hippocampal neurons through a mechanism that appears to be independent of ionotropic glutamate receptors. wikipedia.org This effect was specific to neurons and did not affect surrounding glial cells, suggesting a complex and not fully understood interaction of DNQX with neuronal systems. wikipedia.org

| Research Area | Model System | Key Finding with this compound (DNQX) |

| Stroke | Not specified | Potent neuroprotective agent against glutamate-induced neurotoxicity. nih.gov |

| Neurodegeneration | Cocaine-induced place preference model | Blocked expression of conditioned place preference, indicating AMPA receptor involvement. wikipedia.org |

| Excitotoxicity | Cortical cultures | Blocked cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate. nih.gov |

| Excitotoxicity | Cultured rat hippocampal neurons | Produced a dose-dependent neurotoxicity independent of ionotropic glutamate receptors. wikipedia.org |

| Neuronal Cell Death | Cultured cerebellar granule neurons | Used to block non-NMDA receptors to isolate NMDA receptor-mediated glutamate-induced neurotoxicity. researchgate.net |

Investigation of Non-Mammalian Glutamate Receptor Systems

The utility of this compound extends beyond mammalian neurobiology into the study of glutamate receptor systems in other organisms, such as plants. These investigations have revealed surprising parallels in signaling mechanisms between the animal and plant kingdoms.

Application in Plant Glutamate Receptor (GLR) Function Studies

Plants possess genes that encode for glutamate receptor-like (GLR) ion channels, which are involved in a variety of physiological processes, including calcium signaling, wound response, and reproduction. nih.gov DNQX has been employed as a pharmacological tool to probe the function of these plant GLRs.

Studies in Arabidopsis thaliana have shown that iGluR antagonists, including DNQX, can significantly inhibit primary root growth and lateral root density by affecting the root meristem. frontiersin.org Conversely, the application of glutamate, the iGluR agonist, could rescue this growth inhibition. frontiersin.org Similarly, in tobacco and Arabidopsis, DNQX was found to have an inhibitory effect on calcium signaling and pollen tube growth. frontiersin.org

In tomato plants, it was observed that cold acclimation increased the expression of certain GLR genes, leading to enhanced chilling tolerance. frontiersin.org The application of DNQX reversed this cold-induced tolerance, suggesting a crucial role for GLRs in the plant's response to cold stress. frontiersin.org

Elucidation of Glycine (B1666218) Signaling in Plant NMDA-like Receptors

One of the most intriguing findings from the use of DNQX in plant biology is the elucidation of a role for glycine in the gating of plant NMDA-like receptors. In the mammalian central nervous system, glycine acts as a co-agonist with glutamate at NMDA receptors. nih.govusp.br Research in Arabidopsis seedlings has revealed a similar synergistic relationship in plants.

Studies using transgenic Arabidopsis expressing aequorin, a calcium-sensitive protein, demonstrated that glutamate and glycine work together to regulate calcium influx into the cytosol. nih.govusp.br This synergistic action also influences hypocotyl elongation. nih.govusp.br Crucially, the transient increases in cytosolic calcium and the hypocotyl elongation mediated by glutamate and glycine were inhibited by DNQX. nih.govusp.br

These findings, supported by molecular modeling, suggest that glycine may be the natural ligand for many plant GLR subunits, a role previously attributed solely to glutamate. nih.govusp.br This research has uncovered a previously unknown role for glycine signaling in plants and suggests that the synergistic action of glutamate and glycine at NMDA-like receptors may be an ancient signaling mechanism that predates the evolutionary divergence of plants and animals. nih.govusp.br

| Research Area | Organism | Key Finding with this compound (DNQX) |

| Plant Growth | Arabidopsis thaliana | Inhibited primary root growth and lateral root density. frontiersin.org |

| Plant Reproduction | Tobacco, Arabidopsis thaliana | Inhibited calcium signaling and pollen tube growth. frontiersin.org |

| Stress Response | Tomato (Solanum lycopersicum) | Reversed chilling tolerance induced by cold acclimation. frontiersin.org |

| Glycine Signaling | Arabidopsis thaliana | Inhibited the synergistic effect of glutamate and glycine on calcium influx and hypocotyl elongation. nih.govusp.br |

Structure Activity Relationships and Rational Design of 5,7 Dinitroquinoxaline 2,3 Dione Analogs

Identification of Key Structural Features for AMPA/Kainate Receptor Antagonism

The antagonistic activity of the quinoxaline-2,3-dione scaffold at AMPA/kainate receptors is dictated by several key structural features. The core quinoxaline-2,3-dione nucleus itself is a critical pharmacophore. The pyrazinedione portion of this nucleus is particularly important for binding to the AMPA receptor. acs.org

Studies have revealed that the amide protons on the pyrazine (B50134) ring play distinct roles. For instance, in a series of 1-substituted 7-imidazolyl-6-nitroquinoxalinediones, the amide proton on the side of the quinoxaline (B1680401) nucleus farther from the imidazolyl group was found to be essential for AMPA receptor binding, whereas the proton on the nearer side was not. nih.govacs.org This indicates that the receptor has specific hydrogen bonding requirements and tolerates substitutions at the N-1 position, which is on the side nearer to the imidazolyl substituent. nih.gov

Furthermore, the substituents on the benzene (B151609) ring of the quinoxaline core significantly influence antagonist affinity and selectivity. The presence of nitro groups at the 6 and 7 positions, as seen in DNQX, contributes to its potent, albeit non-selective, antagonism at AMPA and kainate receptors. wikipedia.orgnih.gov The electronic properties of these substituents are crucial, with electron-withdrawing groups generally favoring antagonism.

Development of Subtype-Selective Quinoxalinedione (B3055175) Antagonists

A major goal in the development of quinoxalinedione analogs has been to achieve selectivity for specific AMPA or kainate receptor subtypes. Early compounds like DNQX and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) are potent but largely non-selective antagonists of AMPA and kainate receptors. nih.govwikipedia.org

Efforts to develop selective AMPA receptor antagonists have led to compounds like YM90K and NBQX (2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide). nih.gov For example, 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione demonstrated high affinity for the AMPA receptor with a Ki value of 0.021 µM and over 100-fold selectivity for the AMPA receptor over the NMDA receptor. nih.govacs.org

| Compound | Target Receptor | Binding Affinity (Ki, µM) | Selectivity Notes |

|---|---|---|---|

| DNQX | AMPA/Kainate | Potent, non-selective | Also non-competitively inhibits NMDA receptors |

| 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione | AMPA | 0.021 | >100-fold selective over NMDA receptors |

| N1-substituted analog (Compound 37) | GluK3 | 0.142 | 8-fold preference for GluK3 over GluK1 |

| N1-substituted analog (Compound 22) | GluK3 | 2.91 | >30-fold preference for GluK3 over GluK1 and GluK2 |

Strategies for Modifying Pharmacological Activity through Chemical Derivatization

Various chemical derivatization strategies have been employed to modulate the pharmacological properties of quinoxaline-2,3-diones. A key challenge with early compounds like NBQX was poor water solubility, which led to issues like nephrotoxicity in clinical trials. nih.gov

To address this, researchers have designed analogs with improved physical properties. One approach involves creating ring-opened analogs. For example, by designing non-planar analogs of PNQX (a potent AMPA and GlyN receptor antagonist), researchers were able to retain receptor affinity while improving aqueous solubility. capes.gov.br This non-planar conformation is thought to lessen efficient packing in the solid state, thereby increasing solubility. capes.gov.br

Another strategy involves introducing specific functional groups to enhance affinity and selectivity. The addition of a hydroxyl group at the N-1 position of certain quinoxalinediones has been shown to cause a several-fold improvement in AMPA receptor affinity compared to unsubstituted derivatives. nih.govacs.org Furthermore, substitutions at the 6- and 7-positions with groups like imidazole (B134444) and sulfamoylbenzamide have been explored to enhance solubility and target specific kainate receptor subtypes. colab.ws

Design of Photochromic Derivatives for Optogenetic Control of Receptors

A cutting-edge area of research is the development of photochromic quinoxaline-2,3-dione derivatives for the optogenetic control of AMPA receptors. This approach allows for the precise, light-mediated control of receptor activity, offering a powerful tool for studying neural circuits with high spatial and temporal resolution. nih.govnih.gov

An exemplary molecule in this class is ShuBQX-3, a photoswitchable AMPA receptor antagonist. nih.govnih.govrsc.org This molecule is a quinoxaline-2,3-dione derivative that can be reversibly switched between two isomers using light. In its dark-adapted trans-isoform, ShuBQX-3 is an active antagonist of AMPA receptors. nih.govnih.govrsc.org However, upon illumination with blue light, it converts to its cis-isoform, which is significantly less active. nih.govnih.govrsc.org

Interestingly, the photoswitching properties of ShuBQX-3 are red-shifted upon binding to the AMPA receptor, a phenomenon that can be exploited for more precise control. nih.govnih.govrsc.org The ability to turn the antagonist "on" and "off" with light allows for the reversible control of action potential firing in neurons, making ShuBQX-3 and similar compounds valuable for photopharmacology and neuroscience research. nih.govrsc.org

Methodological Considerations in 5,7 Dinitroquinoxaline 2,3 Dione Research

Experimental Design in Electrophysiology (e.g., Slice Culture, Whole-Cell Patch Clamp, Iontophoresis)

Electrophysiological techniques are fundamental to DNQX research, allowing for the direct measurement of its effects on neuronal excitability and synaptic currents.

Slice Culture: Hippocampal slice cultures are a valuable in vitro model for studying the effects of DNQX on neuronal circuitry. This preparation maintains the basic anatomical and physiological properties of the hippocampus, allowing for the investigation of synaptic plasticity phenomena like long-term potentiation (LTP). In the presence of DNQX, the non-NMDA receptor-mediated component of the synaptic potential can be blocked, isolating the NMDA receptor-dependent component for detailed study. taylorandfrancis.com This is particularly useful for investigating the role of redox modulation on NMDA receptor function, where the effects of oxidizing and reducing agents on LTP can be observed in the presence of DNQX. taylorandfrancis.com

Whole-Cell Patch Clamp: The whole-cell patch-clamp technique provides high-resolution recordings of ionic currents from individual neurons. nih.govyoutube.comyoutube.com This method has been instrumental in characterizing the antagonist properties of DNQX at AMPA and kainate receptors. hellobio.comnih.gov For instance, in cultured postnatal rat cortical neurons, DNQX is used to block spontaneous excitatory postsynaptic currents (EPSCs), thereby isolating and identifying inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors. nih.gov This technique allows for the precise measurement of changes in the frequency and amplitude of synaptic events, providing insights into the presynaptic and postsynaptic mechanisms of action of various neuroactive compounds. nih.gov Furthermore, whole-cell recordings have revealed that in certain neuronal populations, such as those in the thalamic reticular nucleus (TRN), DNQX can act as a partial agonist at AMPA receptors, causing a depolarization of the neuron. nih.gov This effect is not observed in ventrobasal thalamocortical neurons, suggesting a differential distribution of AMPA receptor subunits and their associated regulatory proteins. nih.gov

Iontophoresis: Iontophoresis is a technique used to apply charged substances, such as DNQX, locally onto the surface of a neuron in a controlled manner. physio-pedia.com This method is particularly useful for in vivo experiments where systemic application of a drug might have widespread and confounding effects. By applying DNQX directly to a specific neuron or a small population of neurons, researchers can study its localized effects on neuronal firing rates and synaptic responses. researchgate.net For example, microiontophoresis of the AMPA/kainate receptor antagonist NBQX, a compound related to DNQX, has been used to demonstrate the role of these receptors in mediating cardiac-related activity in the lateral tegmental field. researchgate.net

| Electrophysiological Technique | Application in DNQX Research | Key Findings |

| Slice Culture | Isolation of NMDA receptor-mediated synaptic potentials in the hippocampus. | Facilitates the study of LTP and the modulation of NMDA receptors by redox agents. taylorandfrancis.com |

| Whole-Cell Patch Clamp | Blocking of spontaneous EPSCs to isolate and study IPSCs. Characterization of antagonist and partial agonist effects of DNQX. | DNQX effectively blocks AMPA receptor-mediated currents. hellobio.comnih.gov In some neurons, DNQX can act as a partial agonist. nih.gov |

| Iontophoresis | Localized application of DNQX to specific neurons in vivo. | Allows for the investigation of the role of non-NMDA receptors in specific neuronal circuits without systemic effects. researchgate.net |

Integration with Other Neuropharmacological Agents (e.g., NMDA Antagonists, GABA Agonists/Antagonists)

The pharmacological effects of DNQX are often studied in conjunction with other neuropharmacological agents to dissect the complex interplay of different neurotransmitter systems.

NMDA Antagonists: DNQX is frequently used alongside selective NMDA receptor antagonists, such as D-2-amino-5-phosphonopentanoate (D-AP5), to differentiate between the contributions of NMDA and non-NMDA receptors to synaptic transmission. nih.govnih.gov In studies of the piriform cortex, for instance, DNQX was found to block the majority of synaptic transmission under normal conditions, while the effects of D-AP5 were only apparent when the magnesium block of the NMDA receptor was alleviated. nih.gov This co-application is crucial for isolating and studying the distinct roles of these two major subtypes of ionotropic glutamate (B1630785) receptors. taylorandfrancis.comyoutube.com Although DNQX is primarily a non-NMDA receptor antagonist, it can also exhibit weak antagonist activity at the glycine (B1666218) site of the NMDA receptor. taylorandfrancis.comnih.govresearchgate.net

GABA Agonists/Antagonists: The interaction between the glutamatergic system, where DNQX acts, and the GABAergic system is a significant area of research. In cultured cortical neurons, DNQX is used to block excitatory transmission, allowing for the isolated study of inhibitory postsynaptic currents mediated by GABA-A receptors, which can be subsequently blocked by antagonists like bicuculline. nih.gov Conversely, studies have examined the combined effects of AMPA antagonists like NBQX and GABA agonists. For example, one study investigated the effects of NBQX and the extrasynaptic GABA-A agonist THIP on social behavior, although it did not find evidence for modulation of these behaviors through AMPA and extrasynaptic GABA-A receptors. nih.gov The thalamic reticular nucleus, composed of GABAergic neurons, shows selective depolarization by DNQX, highlighting the intricate relationship between glutamatergic modulation and inhibitory neuron activity. nih.gov

| Interacting Agent Class | Specific Agents | Rationale for Combined Use with DNQX |

| NMDA Antagonists | D-2-amino-5-phosphonopentanoate (D-AP5) | To isolate and differentiate the roles of NMDA and non-NMDA receptors in synaptic transmission and plasticity. taylorandfrancis.comnih.govnih.gov |

| GABA Agonists/Antagonists | Bicuculline (antagonist), THIP (agonist) | To study the interplay between excitatory glutamatergic and inhibitory GABAergic systems. nih.govnih.gov |

Future Directions and Unresolved Questions in 5,7 Dinitroquinoxaline 2,3 Dione Research

Exploring Novel Receptor Interactions and Off-Target Effects

While DNQX is renowned for its antagonism at AMPA and kainate receptors, emerging evidence suggests its activity may not be exclusively confined to these targets. wikipedia.org Future research will likely focus on delineating a more comprehensive profile of its receptor interactions and potential off-target effects.

Initial studies have already hinted at a broader spectrum of activity. For instance, DNQX has been observed to antagonize responses mediated by the N-methyl-D-aspartate (NMDA) receptor complex, specifically at the glycine (B1666218) recognition sites. nih.gov Research has shown that DNQX can attenuate the increase in cyclic GMP levels induced by D-serine, a known glycine site agonist. nih.gov This interaction with the NMDA receptor complex, as supported by receptor binding and electrophysiological studies, presents a significant area for further investigation. nih.govnih.gov

Furthermore, intriguing dose-dependent neurotoxicity has been observed in cultured rat hippocampal neurons, which appears to be independent of ionotropic glutamate (B1630785) receptors. wikipedia.org This suggests the existence of yet unidentified molecular targets or signaling pathways through which DNQX exerts its effects. Unraveling these off-target interactions is crucial for a complete understanding of its biological activity and for refining its use as a pharmacological tool.

Future research in this area will necessitate a multi-pronged approach, combining classical radioligand binding assays with modern techniques such as affinity chromatography-mass spectrometry and chemical proteomics to identify novel binding partners. Functional assays in various cell types and tissues will also be essential to characterize the physiological consequences of these newly discovered interactions.

Advanced Computational Modeling for Predictive Pharmacology

The advent of powerful computational tools offers an unprecedented opportunity to model the interactions of small molecules like DNQX with their biological targets. Advanced computational modeling can provide valuable insights into the structural basis of its antagonist activity and guide the design of new, more potent, and selective compounds.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of DNQX at the AMPA, kainate, and even the NMDA-associated glycine sites. These models can help to elucidate the key amino acid residues involved in the interaction and to understand the energetic factors that govern binding affinity and selectivity. For instance, computational studies can explore the acidity of DNQX and its implications for binding to specific receptor subtypes, such as GluA2. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) studies can be utilized to build predictive models that correlate the chemical structure of quinoxalinedione (B3055175) derivatives with their pharmacological activity. By analyzing a dataset of known antagonists, these models can identify the key structural features required for high-affinity binding and can be used to virtually screen large libraries of compounds for potential new leads. This predictive pharmacology approach can significantly accelerate the drug discovery process, reducing the time and cost associated with synthesizing and testing new molecules.

Development of Next-Generation Quinoxalinedione Probes with Enhanced Specificity or Modulatory Properties

Building upon the foundational knowledge of DNQX's structure and activity, the development of next-generation quinoxalinedione probes represents a promising frontier. The goal is to create new molecules with enhanced specificity for particular receptor subtypes or with novel modulatory properties.

The synthesis of new quinoxalinedione derivatives is an active area of research. nih.gov By systematically modifying the quinoxaline (B1680401) scaffold, researchers can fine-tune the pharmacological properties of these compounds. For example, the introduction of different substituents at various positions on the quinoxaline ring can lead to compounds with improved selectivity for AMPA over kainate receptors, or vice versa. The development of water-soluble forms, such as the DNQX disodium (B8443419) salt, has already enhanced its utility in biological experiments.

Moreover, the quest is not limited to developing more potent antagonists. There is a growing interest in creating allosteric modulators that can fine-tune receptor activity rather than simply blocking it. These modulators could offer a more subtle and potentially safer therapeutic approach for a variety of neurological and psychiatric disorders. The design and synthesis of such molecules will be heavily reliant on the insights gained from advanced computational modeling and a deeper understanding of the structure-function relationships of the target receptors. The use of 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) as a synthetic precursor has shown promise in creating novel substituted quinoxalines. researchgate.net

The development of these next-generation probes, including those with fluorescent or photo-activatable tags, will also provide powerful new tools for studying the localization, trafficking, and function of glutamate receptors in living cells and neural circuits with greater precision.

Q & A

Q. What is the primary mechanism of action of DNQX in blocking glutamatergic signaling?

DNQX selectively antagonizes AMPA/kainate-type ionotropic glutamate receptors (iGluRs) by stabilizing their inactive conformation, thereby preventing ion flux (e.g., Na+/K+). Its nitro groups enhance binding to allosteric sites, altering receptor kinetics and synaptic transmission .

- Methodological Note : Validate antagonism via electrophysiology (e.g., measuring evoked excitatory postsynaptic currents [EPSCs] before/after DNQX application) .

Q. How should DNQX stock solutions be prepared for in vitro experiments?

- Dissolve DNQX in DMSO at 100 mM, then dilute in physiological buffers (e.g., aCSF) to working concentrations (typically 10–30 µM). Final DMSO concentration should ≤0.1% to avoid cellular toxicity .

- Critical Controls : Include vehicle (DMSO-only) and co-application of NMDA receptor antagonists (e.g., AP5) to isolate AMPA/kainate effects .

Q. What are standard applications of DNQX in neuronal circuit studies?

- Synaptic Isolation : Block AMPA/kainate receptors to study NMDA receptor-mediated currents or GABAergic transmission .

- Long-Term Depression (LTD) : Use DNQX to prevent recurrent excitation during induction protocols .

Advanced Research Questions

Q. How does DNQX’s molecular structure influence its receptor specificity and experimental outcomes?

The quinoxaline-dione core and nitro substitutions at positions 6/7 enable competitive binding to the glutamate-binding pocket of AMPA receptors. Structural analogs (e.g., CNQX, NBQX) vary in solubility and affinity, impacting experimental design .

- Table 1 : Comparison of AMPA Receptor Antagonists

| Compound | Solubility | IC₅₀ (AMPA) | Common Use Case |

|---|---|---|---|

| DNQX | DMSO | ~1 µM | Broad-spectrum blocking |

| CNQX | Water | ~0.3 µM | High-affinity studies |

| NBQX | Water | ~0.02 µM | In vivo models |

| Sources: |

Q. How can researchers address contradictions in DNQX efficacy across experimental models?

Discrepancies may arise from:

- Concentration Variability : Higher DNQX (≥50 µM) may partially inhibit NMDA receptors .

- Species/Tissue Differences : Plant iGluRs (e.g., Arabidopsis) show distinct pharmacology compared to mammalian receptors .

- Solution Stability : DNQX degrades in aqueous solutions; use fresh preparations and validate with positive controls (e.g., CNQX) .

Q. What advanced techniques leverage DNQX for studying synaptic plasticity?

- Paired-Pulse Facilitation (PPF) : Apply DNQX to isolate presynaptic vesicle release mechanisms by blocking postsynaptic AMPA receptors .

- Optogenetics + Pharmacology : Combine DNQX with channelrhodopsin activation to dissect glutamatergic microcircuits .

Methodological Troubleshooting

Q. Why might DNQX fail to suppress EPSCs in certain preparations?

- Receptor Subtype Expression : Kainate receptor-dominated synapses (e.g., hippocampal mossy fibers) require higher DNQX concentrations or subtype-specific antagonists .

- Incomplete Diffusion : In thick tissue slices, use prolonged incubation (≥20 min) or convection-enhanced delivery .

Q. How to differentiate DNQX’s effects from off-target actions in calcium imaging?

- Control Experiments : Co-apply AMPA receptor agonists (e.g., kainate) to confirm reversibility.

- Calcium Source Analysis : Use Ca²⁺-free buffers or store-operated channel inhibitors to distinguish synaptic vs. extrasynaptic signals .

Non-Neuronal Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.